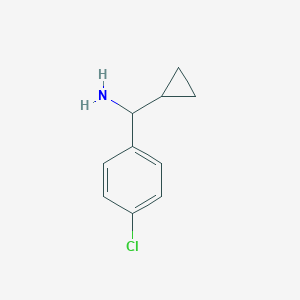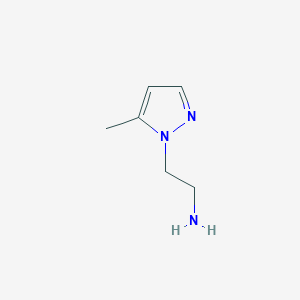
2-(5-Methyl-pyrazol-1-yl)-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methyl-pyrazol-1-yl)-ethylamine (MPEA) is an organic compound belonging to the class of compounds known as pyrazolines. It is a heterocyclic amine with a molecular weight of 131.2 g/mol and a melting point of 108-110°C. MPEA is a colorless liquid and is soluble in water and organic solvents. It is used in the synthesis of various pharmaceuticals, agrochemicals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
2-(5-Methyl-pyrazol-1-yl)-ethylamine, a pyrazole derivative, finds applications in the synthesis of complex compounds and material science. For instance, researchers synthesized Zn(II) coordination complexes with pyrazolone-type Salen ligands, aiming to explore their fluorescent properties. These compounds exhibited interesting fluorescence, suggesting potential applications in materials science (Song et al., 2015).
Antimicrobial and Anticancer Properties
Pyrazole derivatives, including structures similar to 2-(5-Methyl-pyrazol-1-yl)-ethylamine, have been studied for their biological activities. Novel pyrazole derivatives with antimicrobial and anticancer properties have been synthesized and evaluated, showing higher anticancer activity compared to reference drugs and good to excellent antimicrobial activity (Hafez et al., 2016). These findings highlight the potential of pyrazole derivatives in developing new therapeutic agents.
Fungicidal Activity
Compounds containing pyrazole structures have been developed as potential fungicides. Their fungicidal activity was evaluated against rice sheath blight, demonstrating that certain derivatives exhibit significant fungicidal activity. This suggests their application in agriculture for disease control (Chen et al., 2000).
Antioxidant Activity
The antioxidant properties of pyrazole derivatives have been investigated, showing that these compounds can act as effective antioxidants. This property is significant for pharmaceutical and nutraceutical applications, where antioxidants are crucial for combating oxidative stress (Chkirate et al., 2019).
Coordination Chemistry
Pyrazole derivatives serve as ligands in coordination chemistry, leading to the formation of novel Co(II) and Cu(II) complexes. These complexes have been analyzed for their structural properties and antioxidant activity, revealing potential applications in the development of new materials with specific chemical and biological properties (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
2-(5-methylpyrazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-6-2-4-8-9(6)5-3-7/h2,4H,3,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGUGJCHHQGZGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390108 |
Source


|
| Record name | 2-(5-Methyl-pyrazol-1-yl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-pyrazol-1-yl)-ethylamine | |
CAS RN |
101395-72-6 |
Source


|
| Record name | 5-Methyl-1H-pyrazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101395-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Methyl-pyrazol-1-yl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

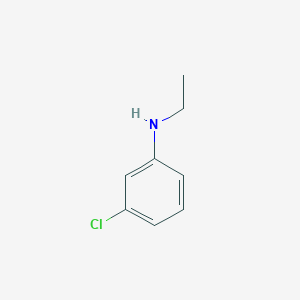
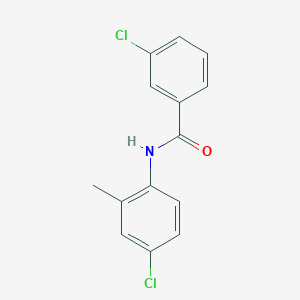
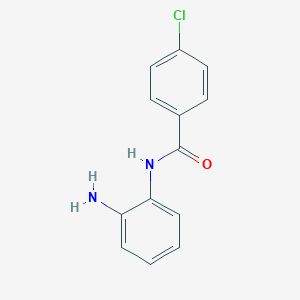
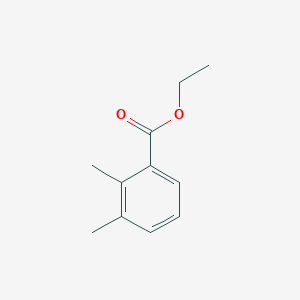
![Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B172786.png)
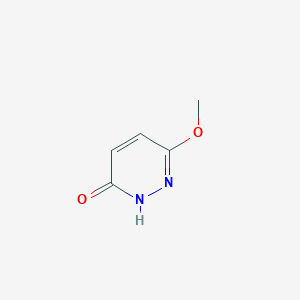
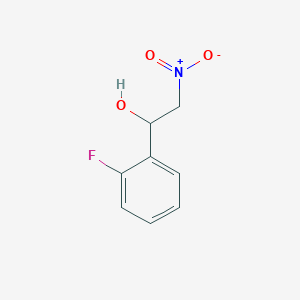
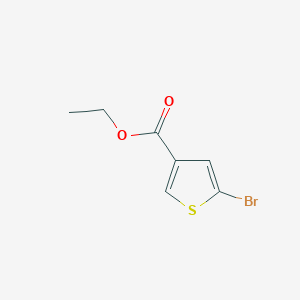
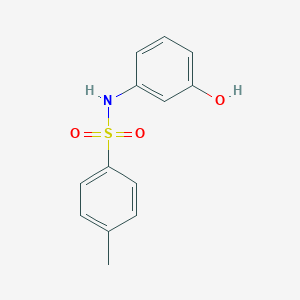
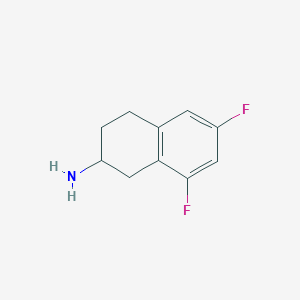
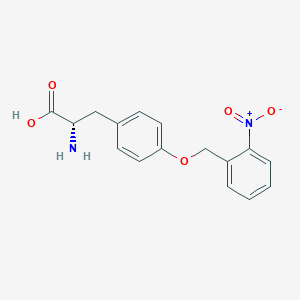
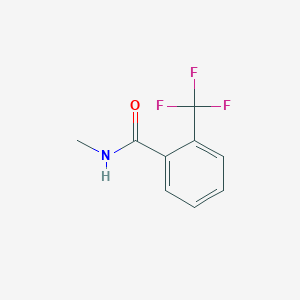
![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)
